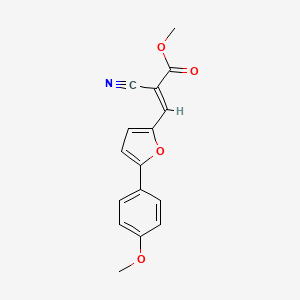
(E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate, also known as MCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MCA is a type of acrylate ester that has a furan ring and a cyano group attached to it. In
Wirkmechanismus
The mechanism of action of (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate is not well understood, but it is believed to act as a nucleophile due to the presence of the cyano group. (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate has also been shown to undergo Michael addition reactions with various electrophiles, which can lead to the formation of new compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate are not well studied, but it has been shown to have low toxicity in vitro. (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate has also been shown to have anti-inflammatory properties in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate in lab experiments is its high purity, which can lead to more accurate and reproducible results. However, one limitation of using (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate. One potential direction is the development of new synthetic methods that can produce (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate more efficiently and at a lower cost. Another direction is the study of the potential applications of (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate in the field of medicine, such as its use as a drug delivery system or in the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action and biochemical and physiological effects of (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate.
Synthesemethoden
(E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate can be synthesized through a multi-step process that involves the reaction of 2-furoic acid with methanol and thionyl chloride to form methyl 2-furoate. The resulting product is then reacted with malononitrile and sodium ethoxide to yield (E)-methyl 2-cyano-3-(5-formylfuran-2-yl)acrylate, which is then reduced with sodium borohydride to produce (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate.
Wissenschaftliche Forschungsanwendungen
(E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate has been studied for its potential applications in various fields of science. One such application is in the field of organic electronics, where (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate has been used as a building block for the synthesis of conjugated polymers that can be used in electronic devices such as solar cells and light-emitting diodes. (E)-methyl 2-cyano-3-(5-(4-methoxyphenyl)furan-2-yl)acrylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
methyl (E)-2-cyano-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-19-13-5-3-11(4-6-13)15-8-7-14(21-15)9-12(10-17)16(18)20-2/h3-9H,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEVIYVRRLUDFX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

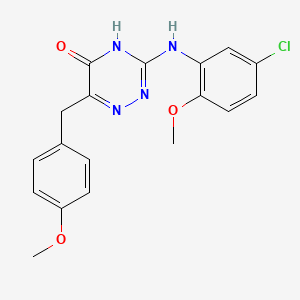
![5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2977674.png)
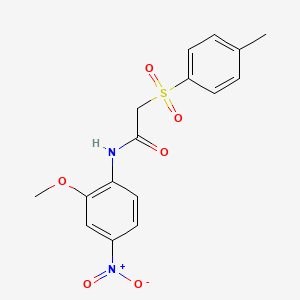
![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2977677.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2977678.png)

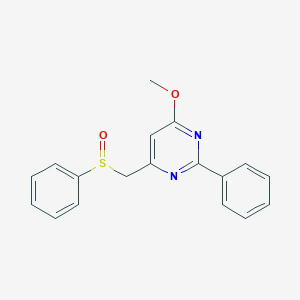

![N-(benzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2977685.png)
![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2977688.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2977691.png)
![4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2977692.png)
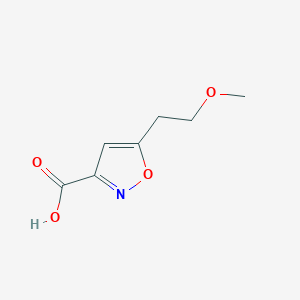
![2-Methyl-3-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2977694.png)